

# A Comparative Guide to the Physicochemical Properties of Aminobenzoic Acid Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fundamental physicochemical properties of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). The positional isomerism of the amino group on the benzoic acid backbone significantly influences the properties of these compounds, leading to distinct behaviors in chemical and biological systems.[1] Understanding these differences is crucial for applications in research, chemical synthesis, and pharmaceutical development.

# Data Presentation: Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of the three aminobenzoic acid isomers, providing a clear and concise comparison of their quantitative data.



Property	2-Aminobenzoic Acid (Anthranilic Acid)	3-Aminobenzoic Acid	4-Aminobenzoic Acid (PABA)
Molecular Formula	C7H7NO2	C7H7NO2	C7H7NO2
Molecular Weight	137.14 g/mol [2]	137.14 g/mol	137.14 g/mol
Appearance	White to pale-yellow crystalline powder[3]	White to off-white crystalline powder[1]	White to light yellow crystalline powder[4]
Melting Point	146–148 °C[3]	178 to 180 °C[5]	187-189 °C[4]
Boiling Point	Sublimes at 200 °C[2] [6]	352.5 °C at 760 mmHg[1]	340 °C
Water Solubility	5.72 g/L (25 °C)[6]	~1.6 g/L (25°C)	4.7 g/L (20 °C)[4]
pKa (carboxyl group)	2.17[6]	3.07[5]	~2.38-2.50
pKa (amino group)	4.85[6]	4.79[5]	~4.85-4.88

# **Experimental Protocols**

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are standard methods used to obtain reliable and reproducible data.

# **Melting Point Determination (Capillary Method)**

The melting point of the aminobenzoic acid isomers can be determined using the capillary method.

- Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor, and capillary tubes.
- Procedure:
  - A small, finely powdered sample of the aminobenzoic acid isomer is packed into a capillary tube to a height of 2-3 mm.



- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

## Water Solubility Determination (Shake-Flask Method)

The equilibrium solubility of the aminobenzoic acid isomers in water can be determined using the shake-flask method.

- Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, a centrifuge, and an analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
  - An excess amount of the solid aminobenzoic acid isomer is added to a flask containing a known volume of water.
  - The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C).
  - The mixture is agitated for a sufficient time (typically 24-48 hours) to reach equilibrium.
  - The suspension is then centrifuged to separate the undissolved solid.
  - A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique. The concentration at saturation represents the water solubility.

# pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of the aminobenzoic acid isomers can be determined by potentiometric titration.

 Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, a burette, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M



NaOH).

#### Procedure:

- A known amount of the aminobenzoic acid isomer is dissolved in a known volume of water (a co-solvent like ethanol may be used if solubility is low).
- For the determination of the carboxyl group's pKa, the solution is titrated with the standardized strong base. For the amino group's pKa, the solution is first acidified with the strong acid and then back-titrated with the strong base.
- The pH of the solution is measured after each incremental addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values are determined from the pH at the half-equivalence points on the titration curve.[7]

# **Visualization of Comparison Workflow**

The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of aminobenzoic acid isomers.



## 

Comparative Analysis of Aminobenzoic Acid Isomers

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Caption: Workflow for comparing aminobenzoic acid isomers.

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